(2-Chloro-6-methylpyridin-4-YL)methanamine hcl
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Overview
Description
(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C7H9ClN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride typically involves the chlorination of 6-methylpyridin-4-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- (6-Methoxypyridin-2-yl)methanamine
- (6-Bromopyridin-2-yl)methanamine hydrochloride
Uniqueness
(2-Chloro-6-methylpyridin-4-YL)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H10Cl2N2 |
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Molecular Weight |
193.07 g/mol |
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-6(4-9)3-7(8)10-5;/h2-3H,4,9H2,1H3;1H |
InChI Key |
GRCHOBYNZAHTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CN.Cl |
Origin of Product |
United States |
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